2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-
CAS No.: 1001054-51-8
Cat. No.: VC16940511
Molecular Formula: C19H28N2
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001054-51-8 |
|---|---|
| Molecular Formula | C19H28N2 |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | 8-benzyl-2-cyclobutyl-2,8-diazaspiro[4.5]decane |
| Standard InChI | InChI=1S/C19H28N2/c1-2-5-17(6-3-1)15-20-12-9-19(10-13-20)11-14-21(16-19)18-7-4-8-18/h1-3,5-6,18H,4,7-16H2 |
| Standard InChI Key | MOGHSFLJXIBNPX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)N2CCC3(C2)CCN(CC3)CC4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound belongs to the diazaspiro[4.5]decane family, which consists of two fused rings: a six-membered piperidine-like ring and a five-membered pyrrolidine-like ring connected via a shared nitrogen atom . The 2-cyclobutyl and 8-(phenylmethyl) substituents introduce steric and electronic modifications to the core structure. The spiro arrangement imposes conformational constraints, potentially enhancing binding specificity in biological systems .
Stereochemical Considerations
Spirocyclic systems often exhibit axial chirality due to restricted rotation around the spiro junction. While specific stereochemical data for this compound remain unreported, analogous diazaspiro[4.5]decane derivatives demonstrate enantiomeric separation under chiral chromatography .
Physicochemical Data
The molecular formula C₁₉H₂₈N₂ corresponds to a molecular weight of 284.44 g/mol . Key physicochemical properties inferred from structural analogs include:
The absence of ionizable groups at physiological pH suggests moderate lipophilicity, favoring blood-brain barrier penetration .
Synthesis and Derivatization
Synthetic Routes
While no explicit synthesis for 2-cyclobutyl-8-(phenylmethyl)-2,8-diazaspiro[4.5]decane is documented, analogous compounds are typically constructed via:
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Spiroannulation: Cyclocondensation of bis-amine precursors with diketones or dihalides .
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Post-Modification: Functionalization of preformed diazaspiro cores through alkylation or coupling reactions .
For example, 8-benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione (PubChem CID 12371169) is synthesized via a Michael addition-cyclization sequence, followed by benzylation . Adapting this method, the cyclobutyl group could be introduced via Buchwald-Hartwig amination or Grignard addition.
Stability and Reactivity
The secondary amines in the diazaspiro core are susceptible to oxidation, necessitating inert storage conditions. The benzyl group may undergo hydrogenolysis under catalytic hydrogenation, offering a pathway for further functionalization .
Challenges and Future Directions
Knowledge Gaps
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Experimental characterization: No public data exist on NMR, XRD, or pharmacological profiling.
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Toxicity profile: Predictive models suggest moderate hepatotoxicity risk (ProTox-II), requiring validation .
Research Priorities
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Synthetic Optimization: Develop scalable routes using flow chemistry or biocatalysis.
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Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to map biological activity.
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